An In-depth Technical Guide to 3-Fluoro-2-methyl-6-nitrobenzoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Fluoro-2-methyl-6-nitrobenzoic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] 3-Fluoro-2-methyl-6-nitrobenzoic acid (CAS No. 146948-51-8) represents a versatile trifunctional building block, integrating the influential fluoro and nitro groups with a reactive carboxylic acid moiety on a benzene ring. This distinct arrangement of substituents makes it a valuable intermediate in the synthesis of complex and biologically active molecules, particularly in the fields of neurology and anti-inflammatory therapies.[2] Its utility also extends to agrochemical research, where the electron-withdrawing nature of its functional groups can be harnessed to develop novel herbicides and plant growth regulators.[2]
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 3-Fluoro-2-methyl-6-nitrobenzoic acid are central to its reactivity and utility as a synthetic intermediate.
Chemical Structure and Identification
-
IUPAC Name: 3-Fluoro-2-methyl-6-nitrobenzoic acid
-
CAS Number: 146948-51-8[3]
-
Molecular Formula: C₈H₆FNO₄[2]
-
Molecular Weight: 199.14 g/mol [3]
-
Canonical SMILES: CC1=C(C=CC(=C1F)C(=O)O)[O-]
-
InChI Key: UTLXATOUZVZCDS-UHFFFAOYSA-N[3]
The molecule features a benzoic acid core with a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position. This substitution pattern creates a sterically hindered and electronically modulated aromatic system.
Physicochemical Data
A comprehensive understanding of the physicochemical properties of 3-Fluoro-2-methyl-6-nitrobenzoic acid is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| Physical Form | Light pink solid | [3] |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | |
| Boiling Point (Predicted) | 355.3 ± 42.0 °C | [2] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide. Limited solubility in water is anticipated, a common characteristic for nitrobenzoic acid derivatives.[4] | |
| pKa | The presence of two electron-withdrawing groups (fluoro and nitro) is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). For comparison, 3-nitrobenzoic acid has a pKa of 3.47.[5] |
Synthesis and Purification
The synthesis of 3-Fluoro-2-methyl-6-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A patented method outlines a viable synthetic route starting from 2-methyl-3-fluoroaniline.[6]
Synthetic Pathway Overview
The synthesis can be logically broken down into five key stages, as depicted in the workflow diagram below. The initial protection of the aniline is crucial for directing the subsequent nitration. This is followed by a series of transformations to introduce the carboxylic acid functionality.
Caption: A multi-step synthesis of 3-Fluoro-2-methyl-6-nitrobenzoic acid.
Detailed Experimental Protocol (Illustrative)
The following protocol is a detailed illustration based on the patented synthesis, providing a framework for laboratory execution.[6]
Step 1: Acetylation of 2-Methyl-3-fluoroaniline
-
Dissolve 2-methyl-3-fluoroaniline in acetic anhydride.
-
Cool the solution to -10 °C.
-
Slowly add concentrated nitric acid (65% by weight) dropwise while maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Isolate the product, N-(3-Fluoro-2-methylphenyl)acetamide, through appropriate workup and purification.
Step 2: Nitration of N-(3-Fluoro-2-methylphenyl)acetamide
-
The product from the previous step is subjected to nitration to introduce the nitro group. The acetyl protecting group directs the nitration to the position ortho to the methyl group.
Step 3: Hydrolysis to 3-Fluoro-2-methyl-6-nitroaniline
-
Dissolve the N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for approximately 15-18 hours to hydrolyze the amide.[6]
-
Cool the reaction mixture and isolate the 3-Fluoro-2-methyl-6-nitroaniline.
Step 4: Sandmeyer Reaction to form the Nitrile
-
Dissolve the 3-Fluoro-2-methyl-6-nitroaniline in a 48% hydrobromic acid solution and cool to 0 °C.
-
Add an aqueous solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a mixture of cuprous bromide in water.
-
Add the diazonium salt solution dropwise to the cuprous bromide mixture and heat at 80-100 °C for 1-2 hours to yield 2-bromo-3-methyl-4-fluoro-nitrobenzene.[6]
-
Dissolve the resulting bromo compound in N,N-dimethylformamide (DMF), add cuprous cyanide, and heat at 110-130 °C for 17-20 hours to produce 3-Fluoro-2-methyl-6-nitrobenzonitrile.[6]
Step 5: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Dissolve the 3-Fluoro-2-methyl-6-nitrobenzonitrile in 80% sulfuric acid.
-
Heat the solution at 90 °C for approximately 18 hours to hydrolyze the nitrile to the carboxylic acid.[6]
-
Cool the reaction mixture and pour it onto ice to precipitate the crude product.
Purification
The crude 3-Fluoro-2-methyl-6-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Protons (2H): Two doublets are anticipated in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring are coupled to each other and will also exhibit coupling to the fluorine atom.
-
Methyl Protons (3H): A singlet for the methyl group protons is expected, likely in the region of δ 2.4-2.6 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet, characteristic of a carboxylic acid proton, is expected at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.
For comparison, the aromatic protons of 2-methyl-6-nitrobenzoic acid appear at δ 7.99, 7.73, and 7.61 ppm in DMSO-d₆, with the methyl protons at δ 2.41 ppm.[7]
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of a carboxylic acid, is expected around δ 165-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.
-
Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-25 ppm, is expected for the methyl carbon.
Online prediction tools can provide more specific estimated chemical shifts.[8]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while alkyl C-H stretches will appear just below 3000 cm⁻¹.
For comparison, the IR spectrum of 3-nitrobenzoic acid shows a strong carbonyl peak around 1700 cm⁻¹ and nitro group absorptions around 1550 cm⁻¹ and 1350 cm⁻¹.[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 199. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the nitro group (-NO₂), and potentially the methyl group (-CH₃).
Applications in Research and Development
3-Fluoro-2-methyl-6-nitrobenzoic acid is a valuable building block in several areas of chemical research, primarily driven by the advantageous properties imparted by the fluorine and nitro substituents.
Medicinal Chemistry and Drug Discovery
The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[1][10] The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, which can then be used to build more complex molecular architectures. This compound is particularly noted for its use in designing new drug candidates for neurological and anti-inflammatory therapies.[2]
Caption: Primary applications of 3-Fluoro-2-methyl-6-nitrobenzoic acid.
Agrochemical Research
In the field of agrochemicals, the electron-withdrawing properties of the fluoro and nitro groups can influence the biological activity of molecules in target organisms.[2] This makes 3-Fluoro-2-methyl-6-nitrobenzoic acid a useful starting material for the synthesis of novel herbicides and plant growth regulators.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-2-methyl-6-nitrobenzoic acid. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally similar compounds can provide guidance.
-
General Hazards: Similar nitro- and fluoro-substituted benzoic acids are classified as irritants to the skin, eyes, and respiratory system.[11][12]
-
Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-Fluoro-2-methyl-6-nitrobenzoic acid is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its unique combination of functional groups offers a versatile platform for the synthesis of novel and complex molecules with tailored biological activities. While further experimental characterization of its physical and spectral properties is warranted, the information presented in this guide provides a solid foundation for researchers and scientists working with this valuable compound.
References
-
MySkinRecipes. 3-fluoro-2-methyl-6-nitrobenzoic acid. [Link]
-
Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]
-
Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. 2022, vii, 108-125.
- Google Patents.
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Magnetic Resonance in Chemistry.
- Journal of Pharmacy Research. Significance of Fluorine in Medicinal Chemistry: A Review. 2009.
- The Royal Society of Chemistry.
-
Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]
- Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
PubChem. 3-Fluoro-2-nitrobenzoic acid. [Link]
-
PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
SFA ScholarWorks. 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. [Link]
-
Chemistry LibreTexts. 14.9: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
brainly.com. [FREE] What IR peaks are present in 3-nitrobenzoic acid? [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
-
Wikipedia. 3-Nitrobenzoic acid. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 3-fluoro-2-methyl-6-nitrobenzoic acid [myskinrecipes.com]
- 3. 3-Fluoro-2-methyl-6-nitro-benzoic acid | 146948-51-8 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 6. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]
- 8. Visualizer loader [nmrdb.org]
- 9. brainly.com [brainly.com]
- 10. ajrconline.org [ajrconline.org]
- 11. ossila.com [ossila.com]
- 12. nbinno.com [nbinno.com]
